molecular formula C20H24ClN5O2 B12358413 1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone

Cat. No.: B12358413
M. Wt: 401.9 g/mol
InChI Key: HTCABQIQXHTCAU-UHFFFAOYSA-N
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Description

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone is a complex organic compound that belongs to the class of phenylpiperidines. This compound is characterized by its intricate structure, which includes a chlorophenyl group, a pyrimidinyl group, and a pyrazolidinyl group, all connected to a piperidinyl moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolidinyl Intermediate: This step involves the reaction of a chlorophenyl hydrazine with a pyrimidine derivative under acidic conditions to form the pyrazolidinyl intermediate.

    Coupling with Piperidine: The pyrazolidinyl intermediate is then coupled with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Hydroxylation: The final step involves the hydroxylation of the ethanone moiety using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone can be compared with other similar compounds, such as:

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have similar biological activities.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar pyrazole structure and is studied for its anticancer properties.

    2-benzyl-5-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-1,3,4-oxadiazole: This compound has a similar piperidine structure and is studied for its antimicrobial activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C21H22ClN5O2
  • Molecular Weight: 397.89 g/mol
  • IUPAC Name: this compound

This compound features a piperidine ring, a pyrimidine moiety, and a pyrazolidine structure, which contribute to its pharmacological properties.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anti-cancer properties .
  • Antioxidant Properties:
    • Studies suggest that it possesses antioxidant capabilities, reducing oxidative stress in cells and potentially protecting against cellular damage .
  • Anti-inflammatory Effects:
    • The compound has demonstrated the ability to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment: Preliminary studies have indicated that the compound may inhibit tumor growth in various cancer cell lines, making it a candidate for further investigation in oncology .
  • Neurological Disorders: Given its structural similarities to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases .
  • Cardiovascular Health: Its antioxidant properties may also be beneficial in cardiovascular conditions by preventing oxidative damage to blood vessels .

In Vitro Studies

A study conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on tumor cells. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

In Vivo Studies

In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines and increased apoptosis markers within the tumors .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of specific kinases
Antioxidant ActivityDecreased oxidative stress markers
Anti-inflammatoryLowered cytokine levels
Tumor Growth InhibitionSignificant reduction in tumor size

Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9 g/mol

IUPAC Name

1-[4-[5-(4-chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone

InChI

InChI=1S/C20H24ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,18-20,24-25,27H,6-7,9-11H2

InChI Key

HTCABQIQXHTCAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2C(C(NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO

Origin of Product

United States

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